CID 9857
Overview
Description
CID 9857 is a useful research compound. Its molecular formula is C16H31NaO2 and its molecular weight is 278.41 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemically Induced Dimerization (CID) and Biological Systems
Chemically Induced Dimerization (CID) has made significant strides in biological research, particularly in the study of protein function within cells. CID offers reversible and precise control over protein interactions, providing insights into signal transductions and protein trafficking. Notably, new CID systems have enhanced the control over protein function, allowing for unprecedented precision and spatiotemporal resolution. This has expanded the applications of CID in elucidating complex biological processes, thus contributing significantly to our understanding of cellular mechanisms (Voss, Klewer, & Wu, 2015).
Advancements in Photocaged-Photocleavable Chemical Dimerizer
The development of photocaged-photocleavable chemical dimerizers has revolutionized the study of protein-protein interactions and protein localization in living cells. These chemical dimerizers can be rapidly activated and deactivated using light at specific wavelengths, offering high spatiotemporal resolution. This tool has been instrumental in controlling peroxisome transport and mitotic checkpoint signaling, thereby enhancing our ability to probe cellular events and signaling networks with greater precision (Aonbangkhen et al., 2018).
PROTAC-CID Systems in Gene Regulation
The integration of Proteolysis-Targeting Chimera (PROTAC) technology with CID has led to the development of PROTAC-CID platforms. These platforms have shown promising results in inducible gene regulation and editing, expanding the toolkit for biomedical research. They offer new possibilities for fine-tuning gene expression and multiplexing biological signals, thereby opening new avenues for transient genome manipulation and in vivo gene activation (Ma et al., 2023).
properties
IUPAC Name |
sodium;hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXKEBACDBNFAF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 9857 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.